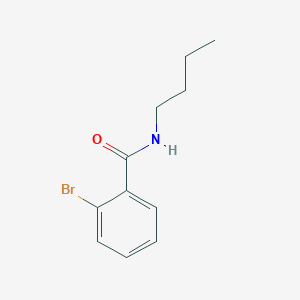

2-bromo-N-butylbenzamide

Description

Contextualization within Amide Chemistry

Amides are characterized by a carbonyl group bonded to a nitrogen atom. The unique electronic and structural properties of the amide bond impart a high degree of stability and specific reactivity, making them prevalent in both natural and synthetic compounds. The reactivity of the amide group can be finely tuned by the substituents on both the carbonyl carbon and the nitrogen atom. In the case of 2-bromo-N-butylbenzamide, the N-butyl group and the ortho-brominated phenyl ring introduce specific steric and electronic features that influence its chemical behavior.

Overview of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives, a class of compounds featuring a benzene (B151609) ring attached to an amide group, are of significant interest in chemical research. ontosight.aiontosight.ai They serve as versatile intermediates in organic synthesis and are recognized as important pharmacophores, which are the parts of a molecule responsible for its biological activity. ontosight.aismolecule.com Researchers have explored benzamide derivatives for a wide range of potential applications, including their use as enzyme inhibitors and modulators of cellular signaling pathways. ontosight.ainih.gov The development of new synthetic methods has allowed for the creation of complex benzamide derivatives, facilitating their evaluation in various scientific fields. ontosight.ai

Significance of Halogenated Benzamides in Synthetic and Mechanistic Studies

The introduction of a halogen atom onto the benzamide scaffold, creating halogenated benzamides, provides a reactive handle for a variety of chemical transformations. rsc.org The carbon-halogen bond is a crucial functional group in organic chemistry, serving as a precursor for the formation of organometallic reagents and as a site for nucleophilic substitution and cross-coupling reactions. rsc.org The position of the halogen on the aromatic ring can direct the regioselectivity of subsequent reactions. rsc.org Specifically, ortho-halogenated benzamides are valuable substrates in mechanistic studies, particularly in the investigation of transition metal-catalyzed reactions and photoredox catalysis. researchgate.netescholarship.org The presence of the halogen atom can influence the electronic properties of the molecule and provide a site for further functionalization, making these compounds key building blocks in the synthesis of more complex molecules. rsc.orgrsc.org

Research Objectives and Scope for this compound

The primary objective of this article is to provide a comprehensive chemical profile of this compound. This includes a detailed discussion of its synthesis, a summary of its known chemical and physical properties, and an exploration of its reactivity and potential applications in synthetic chemistry. The scope is strictly limited to the chemical nature of this specific compound, drawing on available scientific literature to present a focused and scientifically accurate overview.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEIQVRGXQHPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404116 | |

| Record name | N-BUTYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349403-39-0 | |

| Record name | N-BUTYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 2 Bromo N Butylbenzamide

Reactivity of the Aryl Halide Moiety

The carbon-bromine bond on the benzene (B151609) ring is the primary site for many strategic transformations of 2-bromo-N-butylbenzamide. While generally resistant to classical nucleophilic attack under mild conditions, its reactivity is significantly enhanced in the presence of transition metal catalysts or under specific reaction conditions that favor substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike an SN2 reaction, the SNAr mechanism does not occur via a backside attack, which is sterically impossible for an aromatic ring. byjus.com Instead, the reaction typically proceeds through an addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

The rate of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.orgbyjus.com In this compound, the N-butylbenzamide group at the ortho position is moderately electron-withdrawing. However, it is not as strongly activating as a nitro group, meaning that forcing conditions, such as high temperatures and strongly basic nucleophiles, or the use of specific catalysts would likely be required to facilitate nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new bonds.

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, widely used for creating carbon-carbon bonds. tcichemicals.com Research into the asymmetric Suzuki-Miyaura reaction has demonstrated that 2-bromobenzamide (B1207801) derivatives are effective substrates for synthesizing axially chiral biaryl amides. nih.gov

While direct studies on this compound are not extensively documented, highly analogous systems provide significant insight. For instance, the coupling of 2-bromo-N-(tert-butyl)benzamide with 2-methyl-1-naphthylboronic acid has been shown to produce the corresponding biaryl product with high enantioselectivity. nih.gov In one study, using a palladium acetate (B1210297) catalyst with a chiral ligand, the product was formed in 87% enantiomeric excess (ee). nih.gov The steric demand of the amide substituent was found to directly influence the degree of enantioselectivity. nih.gov Challenges can arise with 2-substituted aryl bromides, which may favor the non-carbonylative pathway over the desired carbonylative coupling, but this can often be mitigated by strategies such as the slow addition of the boronic acid. rsc.org

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

| 2-bromo-N-(tert-butyl)benzamide | 2-methyl-1-naphthylboronic acid | Pd(OAc)₂, (S)-KenPhos, K₃PO₄ | >70% | 87% | nih.gov |

| 2-bromo-N-(2-phenyl-2-propyl)benzamide | 2-methyl-1-naphthylboronic acid | Pd(OAc)₂, (S)-KenPhos, K₃PO₄ | >70% | 93% | nih.gov |

Ullmann-Type Coupling Reactions

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion of aryl halides to form aryl ethers, thioethers, or amines. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed using catalytic amounts of soluble copper salts, often with ligands such as L-proline or phenanthroline. wikipedia.org

The C-N bond-forming variant, often called the Goldberg reaction, is a key method for arylating amines. wikipedia.org Given its structure, this compound is a suitable candidate for such couplings. Studies on related substrates, like 2-bromo-N-(2-nitrophenyl)benzamide, have shown successful Ullmann coupling using copper(I) iodide (CuI) and L-proline as a ligand. This indicates that the 2-bromobenzamide scaffold is reactive under these conditions, allowing for the formation of N-aryl products.

Other Aryl-Aryl or Aryl-Heteroatom Bond Formations

Beyond the Suzuki and Ullmann reactions, the aryl bromide moiety of this compound can participate in several other important coupling reactions.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that has become a premier method for forming C-N bonds. wikipedia.org It offers a powerful alternative to the copper-mediated Goldberg reaction, often proceeding under milder conditions with a broader substrate scope. wikipedia.orgrsc.org The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org Given its prevalence and utility, the Buchwald-Hartwig amination represents a highly feasible pathway for the N-arylation of various primary or secondary amines using this compound as the arylating agent. The related compound 2-bromo-N-isobutylbenzamide is noted as a potential substrate for this transformation. ambeed.com

Cobalt-Catalyzed Cyclization: Novel synthetic pathways have been developed that utilize the reactivity of the 2-bromobenzamide structure. One such method is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides to synthesize 3-(imino)isoindolin-1-ones. researchgate.netmdpi.com This reaction proceeds through a proposed five-membered aza-cobaltacycle intermediate, involving nucleophilic addition and substitution steps to furnish the cyclized product. researchgate.netmdpi.com This transformation highlights the capacity of the this compound scaffold to participate in more complex, metal-catalyzed cascade reactions to build heterocyclic systems.

Transformations of the Amide Functional Group

The N-butylbenzamide group, while generally stable, can be chemically transformed through several key reactions, primarily hydrolysis and reduction.

Hydrolysis: The amide bond in N-butylbenzamide can be cleaved through hydrolysis under either acidic or basic conditions. evitachem.com This reaction breaks the amide linkage to yield benzoic acid (or its carboxylate salt) and butylamine (B146782). evitachem.com Studies on the acid-catalyzed hydrolysis of N-substituted benzamides have shown that the reaction proceeds via an A-2 mechanism, where the rate-determining step is the attack of water on the protonated amide. cdnsciencepub.com Kinetic studies of closely related compounds, such as 4-chloro-N-n-butylbenzamide, have been performed over a wide range of acidities. rsc.org

Reduction: The amide functional group can be reduced to the corresponding amine. The outcome of the reduction often depends on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce secondary amides, such as N-butylbenzamide, to the corresponding secondary amine, which would be N-benzylbutylamine in this case. Milder or sterically hindered hydride reagents can sometimes achieve partial reduction to the aldehyde stage. acs.org For example, the reduction of N-tert-butylbenzamides with lithium aluminum deuteride (B1239839) has been used as a route to 1-deuteriobenzaldehydes, suggesting that a controlled reduction of this compound to 2-bromobenzaldehyde (B122850) could be feasible. acs.org

Hydrolysis Mechanisms of the Amide Bond (Acid- and Base-Catalyzed)

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is subsequently formed. The elimination of butylamine from this intermediate, followed by deprotonation, yields benzoic acid and the butylammonium (B8472290) ion. The use of silica (B1680970) sulfuric acid, a solid acid catalyst, has been shown to be an effective and reusable option for promoting the Ritter reaction, which involves the formation of N-substituted amides that can be subsequently hydrolyzed. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide. This process also leads to the formation of a tetrahedral intermediate. The expulsion of the butylamide anion, which is then protonated by the solvent, results in the formation of a carboxylate salt and butylamine. mdpi.comresearchgate.netarkat-usa.org While amides are generally resistant to hydrolysis, the reaction can be facilitated by using strong bases or by modifying the reaction conditions, such as using a non-aqueous solvent system like NaOH in methanol/dichloromethane (B109758). researchgate.netarkat-usa.org The rate of hydrolysis can be influenced by the steric hindrance and electronic properties of the substituents on both the acyl and amine portions of the amide. arkat-usa.org

The general mechanism for base-catalyzed amide hydrolysis involves the formation of a tetrahedral intermediate after the nucleophilic attack of a hydroxide ion. This intermediate can then either revert to the starting amide or proceed to the hydrolysis products. researchgate.net

| Condition | Catalyst/Reagent | Products | Key Features |

| Acidic | Strong Acid (e.g., H₂SO₄), Water | Benzoic Acid, Butylammonium ion | Protonation of carbonyl oxygen increases electrophilicity. |

| Basic | Strong Base (e.g., NaOH), Water | Benzoate Salt, Butylamine | Direct nucleophilic attack by hydroxide ion. mdpi.comresearchgate.netarkat-usa.org |

| Modified Basic | NaOH in Methanol/Dichloromethane | Benzoate Salt, Butylamine | Mild conditions for hydrolysis of secondary amides. researchgate.netarkat-usa.org |

Reduction of the Amide Carbonyl to Amine Derivatives

The amide functionality in this compound can be reduced to an amine. This transformation is typically accomplished using powerful reducing agents.

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commnstate.edu The reaction mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon. This is followed by the formation of an iminium ion intermediate, which is then further reduced by another hydride equivalent to yield the corresponding secondary amine, N-(2-bromobenzyl)butanamine. masterorganicchemistry.com This method is applicable to primary, secondary, and tertiary amides. masterorganicchemistry.commnstate.edu

Alternative methods for amide reduction have also been developed, including the use of silanes in combination with catalysts. organic-chemistry.org For instance, a nickel-catalyzed reduction of secondary amides has been reported. organic-chemistry.org Another approach involves the activation of the amide with triflic anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) or triethylsilane. organic-chemistry.org

| Reagent System | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) | N-(2-bromobenzyl)butanamine | Direct Reduction masterorganicchemistry.commnstate.edu |

| Silanes with Catalyst (e.g., Nickel) | N-(2-bromobenzyl)butanamine | Catalytic Hydrosilylation organic-chemistry.org |

| Triflic Anhydride and NaBH₄/Et₃SiH | N-(2-bromobenzyl)butanamine | Activation followed by Reduction organic-chemistry.org |

N-Functionalization and Derivatization of the Amide Nitrogen

The nitrogen atom of the amide group in this compound can be a site for further functionalization, although this can be challenging due to the resonance stabilization of the amide bond.

One approach to N-functionalization is through N-arylation. Metal-free N-arylation of secondary amides can be achieved using diaryliodonium salts, which allows for the synthesis of tertiary amides under mild conditions. researchgate.net Another strategy involves the initial Boc-functionalization of the secondary amide, which weakens the C-N bond and allows for subsequent nickel-catalyzed transamidation with a different amine. rsc.org

The synthesis of N-substituted amides can also be achieved through the reaction of carboxylic acids with amines using activating agents. For example, 2-bromo-1-methylpyridinium (B1194362) iodide can be used to activate a carboxylic acid, which then reacts with a primary or secondary amine to form the corresponding amide. uu.nl

| Reaction Type | Reagents | Product Type | Key Features |

| N-Arylation | Diaryliodonium salts | Tertiary Amide | Metal-free and mild conditions. researchgate.net |

| Transamidation | Boc-anhydride, Nickel catalyst, Amine | Tertiary Amide | Involves initial activation of the secondary amide. rsc.org |

| Amide Synthesis | Carboxylic acid, Amine, Activating Agent | Secondary/Tertiary Amide | Activation of the carboxylic acid facilitates amide bond formation. uu.nl |

Reactivity of the N-Butyl Alkyl Chain

Site-Selective C-H Functionalization and Derivatization

The N-butyl group of this compound contains primary and secondary C-H bonds that can be selectively functionalized. Recent advances in C-H functionalization allow for the direct conversion of these inert bonds into more complex functionalities.

Nitrogen-centered radicals can be used to achieve site-selective intermolecular C-H functionalizations. rsc.org The selectivity of these reactions is often dictated by the steric and electronic properties of the radical and the substrate. For instance, hindered N-functionalized amides can lead to highly site-selective C-H transformations. rsc.org Photocatalysis using decatungstate anion has also been employed for the site-selective functionalization of C(sp³)–H bonds in amides and other molecules. acs.org The selectivity in these reactions is governed by a combination of polar and steric effects. acs.org

Visible light-driven bromination using N-bromoamides is another method for the site-selective functionalization of aliphatic C-H bonds. researchgate.net This approach allows for the halogenation of unactivated C-H bonds under mild conditions. researchgate.net

| Methodology | Reagent/Catalyst | Targeted Bond | Key Features |

| Radical-mediated C-H Functionalization | Nitrogen-centered radicals | Aliphatic C-H | Site-selectivity influenced by sterics and electronics. rsc.org |

| Photocatalysis | Decatungstate anion | Aliphatic C-H | Synergistic control by polar and steric effects. acs.org |

| Photochemical Bromination | N-bromoamides, Visible light | Aliphatic C-H | Mild conditions for C-H halogenation. researchgate.net |

Regioselective Arylation of the Benzamide (B126) Ring System

The bromine atom on the benzamide ring of this compound serves as a handle for various cross-coupling reactions, enabling the regioselective introduction of aryl groups.

Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose. For instance, the Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid, in the presence of a palladium catalyst and a base, would lead to the formation of an N-butyl-2-arylbenzamide. The amide group itself can act as a directing group in C-H activation reactions, facilitating ortho-arylation. acs.org

Ruthenium-catalyzed distal C(sp²)–H arylation of N-tert-butylbenzamide with arylboronic acids has also been reported, demonstrating the potential for functionalization at positions other than the one bearing the bromine atom, although this would require the initial removal or modification of the bromine. nih.gov Palladium-catalyzed direct arylation of heteroarenes with bromobenzamides has been achieved, showcasing the utility of the bromo-substituent in forming C-C bonds. researchgate.net

Furthermore, intramolecular cyclization reactions can occur. For example, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been developed for the synthesis of 3-(imino)isoindolin-1-ones. grafiati.com Similarly, palladium-catalyzed annulation of 2-bromobenzamides can lead to the formation of phenanthridinone skeletons. acs.org

| Reaction Type | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Palladium catalyst, Arylboronic acid, Base | N-butyl-2-arylbenzamide |

| Direct Arylation | Palladium catalyst, Heteroarene | Heteroaryl benzamide researchgate.net |

| Cobalt-Catalyzed Cyclization | Cobalt catalyst, Carbodiimide | 3-(imino)isoindolin-1-one grafiati.com |

| Palladium-Catalyzed Annulation | Palladium catalyst | Phenanthridinone acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic and the N-butyl protons.

Aromatic Protons: The protons on the substituted benzene ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.2 and 8.1 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the bromine atom and the amide group.

N-Butyl Protons: The protons of the N-butyl group are observed in the upfield region. These signals include:

A triplet corresponding to the terminal methyl (CH₃) group.

A multiplet for the methylene (B1212753) (CH₂) group adjacent to the methyl group.

A multiplet for the methylene (CH₂) group adjacent to the nitrogen atom.

A triplet for the methylene (CH₂) group beta to the nitrogen atom.

A broad singlet for the amide proton (N-H) is also typically observed, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic Protons | 7.2 - 8.1 | Multiplet | - | 4H |

| Amide Proton (N-H) | ~5.8 - 6.0 | Broad Singlet | - | 1H |

| N-CH₂ | ~3.4 | Quartet | ~7 | 2H |

| CH₂ | ~1.5 - 1.6 | Multiplet | - | 2H |

| CH₂ | ~1.3 - 1.4 | Multiplet | - | 2H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon (C=O) is observed in the downfield region, typically around δ 167-168 ppm.

Aromatic Carbons: The carbon atoms of the benzene ring resonate in the range of δ 122-140 ppm. The carbon atom attached to the bromine (C-Br) usually appears around δ 118-130 ppm.

Alkyl Carbons: The four carbon atoms of the N-butyl group give rise to distinct signals in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Aromatic C-Br | ~122 - 140 |

| Aromatic CH | ~125 - 134 |

| N-CH₂ | ~40 |

| CH₂ | ~32 |

| CH₂ | ~20 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to confirm the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The technique is also invaluable for analyzing fragment ions, which are formed when the molecule breaks apart within the mass spectrometer. This fragmentation pattern provides further structural information. For instance, the loss of the butyl group or the bromine atom would result in characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the amide functional group. molport.com

Amide C=O Stretch: A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the amide is typically observed in the region of 1630-1680 cm⁻¹.

N-H Stretch: The stretching vibration of the N-H bond in the amide group usually appears as a moderate to strong band in the range of 3200-3400 cm⁻¹.

N-H Bend: The bending vibration of the N-H bond is also characteristic and is typically found around 1550 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Amide C=O | Stretch | 1630 - 1680 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP or wB97x-D with basis sets such as 6-31G(d) or 6-311+G*, are employed to determine key electronic and thermodynamic properties. mit.eduresearchgate.netmdpi.comrsc.org

These calculations provide insights into the molecule's stability and reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would typically show negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen, indicating sites for potential intermolecular interactions.

Computational studies on analogous molecules, like 2-bromo-N-(tert-butyl)benzamide, have been used to assess the electronic environment of the bromine atom, which is crucial for predicting its reactivity in cross-coupling reactions. mit.edu These DFT calculations help in understanding the barriers to oxidative addition in catalytic cycles, a key step in many synthetic transformations.

Table 1: Predicted Electronic Properties of this compound via DFT This table presents typical data obtained from DFT calculations on similar benzamide structures. Actual values for this compound would require specific computation.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability; relevant for electrophilic attack. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability; relevant for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Correlates with chemical reactivity and stability. A larger gap implies higher stability. mdpi.com |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Polar Surface Area | ~ 29.1 Ų | Affects transport properties, such as membrane permeability. nih.gov |

The flexibility of this compound is primarily due to rotations around several key single bonds: the phenyl-C(O) bond, the C(O)-N amide bond, and the C-C bonds within the N-butyl chain.

Theoretical studies on substituted benzamides reveal the existence of two primary conformers related to the rotation around the C(O)-N bond: cis and trans, referring to the relative orientation of the carbonyl oxygen and the ortho-substituent (in this case, bromine). nih.gov For ortho-substituted N-alkylbenzamides, the trans conformer is often more stable. However, steric hindrance from the ortho-bromo group can cause the amide group to twist out of the plane of the benzene ring, with a calculated phenyl/carbonyl torsional angle (ω) often between 20-40°. nih.gov

The N-butyl chain itself has multiple rotatable bonds. Saturated hydrocarbon chains preferentially adopt a staggered, anti-periplanar conformation to minimize steric repulsion. acs.org Therefore, the butyl group in this compound is expected to predominantly exist in an extended, anti-conformation. The introduction of the nitrogen heteroatom can slightly alter these preferences compared to a pure hydrocarbon chain. acs.org

Table 2: Energetics of Key Conformations in this compound This table outlines the expected conformational preferences based on studies of analogous molecules. nih.govacs.org

| Rotational Barrier | Dihedral Angle(s) | Relative Energy | Notes |

|---|---|---|---|

| Amide Rotation (C(O)-N) | H-N-C=O | High (~15-20 kcal/mol) | The amide bond has significant double-bond character, restricting free rotation and leading to distinct planar conformers. |

| Phenyl-Carbonyl Rotation | C(Ar)-C(Ar)-C=O | Low (~2-5 kcal/mol) | Defines the angle (ω) of the amide group relative to the aromatic ring. The ortho-bromo group favors a non-planar conformation. nih.gov |

| N-Butyl Chain Torsion | C-C-C-C | Low (~0.6-5 kcal/mol) | The anti conformer is energetically favored over gauche conformers due to reduced 1,4-steric repulsion. acs.org |

Reaction Mechanism Studies

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions involving this compound.

Theoretical studies can elucidate complex reaction mechanisms by identifying intermediates, transition states, and calculating the associated energy barriers. For reactions involving 2-bromobenzamides, computational models have been crucial in supporting or proposing mechanistic pathways.

For instance, in transition-metal-catalyzed reactions, such as those involving palladium or cobalt, the mechanism often begins with the oxidative addition of the catalyst into the carbon-bromine bond. mdpi.comacs.org DFT calculations can model the geometry and energy of the resulting aryl-metal intermediate.

In cobalt-catalyzed cyclization reactions of 2-bromobenzamides with other molecules like carbodiimides, a mechanism involving a five-membered aza-cobalacycle intermediate has been proposed based on literature and catalytic principles. mdpi.comresearchgate.net Computational modeling helps to validate the feasibility of such intermediates. Similarly, for palladium-catalyzed annulation reactions, DFT studies can distinguish between competing mechanisms, such as pathways involving Pd(IV) intermediates versus those proceeding through palladacycle formation and reductive elimination. acs.org

Table 3: Key Mechanistic Steps in Catalyzed Reactions of 2-bromobenzamides This table summarizes computationally investigated steps for reactions involving the 2-bromobenzamide scaffold.

| Reaction Type | Catalyst | Key Mechanistic Feature | Computational Insight |

|---|---|---|---|

| Cyclization | Cobalt | Formation of a five-membered aza-cobalacycle intermediate. mdpi.comresearchgate.net | DFT can confirm the stability and electronic structure of the proposed metallacycle. |

| Annulation | Palladium | Oxidative addition to the C-Br bond, followed by C-C or C-N bond formation. acs.org | Calculation of transition state energies helps differentiate between pathways (e.g., Pd(IV) vs. aryne insertion). acs.org |

| Suzuki-Miyaura Coupling | Palladium | Oxidative addition, transmetalation, and reductive elimination. | Modeling of transition states helps to explain the origins of enantioselectivity. mit.edu |

| C-S/N-S Bond Formation | Copper | Oxidative addition of Cu(I) to generate an aryl-copper intermediate. mdpi.com | Elucidation of the ligand exchange and reductive elimination steps. mdpi.com |

In Silico Modeling for Chemical Transformations

In silico modeling moves beyond single-molecule properties to predict the outcomes of chemical reactions, such as product distribution and yield.

Computational models can predict the regioselectivity and potential yield of reactions by evaluating the energetics of different possible reaction pathways. By calculating the activation energies for the formation of various regioisomers, chemists can predict which product is likely to be favored.

For this compound, this is particularly relevant in reactions where multiple sites could react, such as C-H activation or further aromatic substitution. The electronic properties derived from DFT (e.g., atomic charges, FMO coefficients) can indicate the most reactive sites. For example, in electrophilic aromatic substitution, the directing effects of the bromo and N-butylamido groups would be computationally assessed to predict the position of substitution.

Role in Synthetic and Mechanistic Chemistry

Halogenated benzamides like 2-bromo-N-butylbenzamide are important tools in synthetic and mechanistic chemistry. The ortho-bromo substituent can act as a directing group in certain reactions, influencing the regioselectivity of further functionalization of the aromatic ring.

The study of the reactivity of this compound and related compounds contributes to a deeper understanding of reaction mechanisms, particularly in the field of organometallic chemistry. For instance, investigating the oxidative addition of the C-Br bond to a metal center is crucial for optimizing cross-coupling reactions.

Conclusion

Derivatization and Applications As a Synthetic Intermediate

Utility as a Building Block in the Synthesis of Complex Organic Architectures

The reactivity of the bromine atom in 2-bromo-N-butylbenzamide makes it a valuable building block for creating more intricate organic structures. The bromine atom can be readily substituted by various nucleophiles, enabling the introduction of diverse functional groups. This versatility is crucial in the multistep synthesis of complex target molecules.

For instance, the bromine can participate in coupling reactions, a cornerstone of modern organic synthesis, to form new carbon-carbon and carbon-heteroatom bonds. This capability allows for the assembly of larger, more complex molecular frameworks from simpler precursors. The N-butylamide group can also influence the reactivity and conformation of the molecule, and in some cases, can be transformed into other functional groups. evitachem.com

The application of similar benzamide (B126) derivatives in the synthesis of complex heterocyclic structures, such as azepinones and benzotriazinones, highlights the potential of this class of compounds in constructing diverse molecular architectures. science.govshu.ac.uk The synthesis of various benzamide derivatives often involves the coupling of a substituted benzoic acid with an appropriate amine, a fundamental reaction in organic chemistry. evitachem.comnanobioletters.com

Table 1: Representative Reactions Utilizing Benzamide Scaffolds

| Reaction Type | Reagents & Conditions | Product Class | Reference |

| Nucleophilic Substitution | Sodium azide, potassium thiocyanate, various amines in polar solvents (e.g., DMF, DMSO) | Azides, thiocyanates, substituted amines | |

| Rh(III)-Catalyzed Annulation | Benzamide-tethered allylic alcohols | Azepinone derivatives | science.gov |

| Co(III)-Catalyzed C-H Amidation | 1,4,2-dioxazol-5-ones | Amidated benzamides | shu.ac.uk |

| Palladium-Catalyzed Carbonylation | Carbon monoxide, aryl halide, amine | Aromatic amides | otago.ac.nz |

Scaffold for the Rational Design of Novel Chemical Entities

The benzamide core of this compound serves as a foundational scaffold for the rational design of new molecules with specific biological activities. cymitquimica.com Medicinal chemists often use such scaffolds to systematically explore the structure-activity relationships (SAR) of a compound series. By modifying the substituents on the aromatic ring and the amide nitrogen, researchers can fine-tune the compound's properties to enhance its interaction with biological targets. nih.gov

The development of inhibitors for enzymes like Bruton's tyrosine kinase (BTK) and phosphodiesterase 4 (PDE4) has utilized benzamide and related structures as starting points for inhibitor design. wgtn.ac.nzcu.edu.eg The process often involves computational modeling to predict how different analogues will bind to the active site of a target protein, followed by the synthesis and biological evaluation of these new compounds. wgtn.ac.nz

The synthesis of libraries of related compounds allows for the identification of key structural features required for a desired biological effect. For example, studies on other benzamide derivatives have shown that the nature and position of substituents can significantly impact their antifungal or anticancer activity. researchgate.netacs.org This systematic approach is a hallmark of modern drug discovery. nottingham.ac.uk

Precursor for the Development of Advanced Functional Materials

Beyond its applications in the life sciences, this compound and its derivatives have potential as precursors for advanced functional materials. smolecule.com The ability to introduce a variety of functional groups allows for the synthesis of molecules with specific electronic, optical, or self-assembly properties.

For example, the incorporation of fluorinated groups can lead to materials with unique properties, such as enhanced thermal stability or altered electronic characteristics. The development of new materials with specific functionalities is an active area of research with applications in electronics, optics, and nanotechnology. smolecule.com While direct research on this compound in this area is not extensively documented, the principles of molecular design and synthesis used in medicinal chemistry are transferable to the creation of novel materials.

Structure Activity Relationship Sar Studies

Influence of the Bromine Atom on Molecular Reactivity and Ligand-Target Interactions

The bromine atom at the 2-position of the benzamide (B126) ring plays a crucial role in modulating the molecule's electronic and steric characteristics, which in turn affects its reactivity and how it interacts with biological targets.

The ortho-positioning of the bromine atom has distinct effects on the electronic and steric nature of the benzamide core.

Electronic Effects: Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the benzamide core, potentially influencing its reactivity in chemical transformations and its ability to participate in certain biological interactions. For instance, in reactions involving electrophilic substitution on the aromatic ring, the bromine atom would act as a deactivator. Conversely, the bromine atom also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect. The electron-withdrawing nature of the bromine can also influence the acidity of the amide proton.

Role of the N-Butyl Substituent

The N-butyl group significantly influences how 2-bromo-N-butylbenzamide interacts with biological targets through both steric and hydrophobic effects.

Amide Linkage Contributions to Molecular Conformation and Biological Activity

The amide bond is a cornerstone of the structure of this compound, dictating its conformational preferences and its ability to engage in specific biological interactions. The planarity of the amide bond, a result of resonance, restricts rotation around the C-N bond. This rigidity, combined with the steric influence of the ortho-bromine, will likely lead to a preferred conformation of the molecule. rsc.org The amide group is also a key player in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. These hydrogen bonding capabilities are fundamental for the interaction of the molecule with biological macromolecules, such as enzymes and receptors, often forming the basis of its biological activity. mdpi.com

Comparative Structure-Activity Analysis with Related Benzamide Derivatives

To understand the specific contributions of the 2-bromo and N-butyl moieties, it is instructive to compare the properties of this compound with those of related benzamide derivatives.

| Compound | Key Structural Difference from this compound | Expected Impact on Activity |

| Benzamide | Lacks both the 2-bromo and N-butyl groups. | Will have significantly different electronic and hydrophobic properties. Likely to exhibit lower lipophilicity and may have different biological targets or binding affinities. |

| N-Butylbenzamide | Lacks the 2-bromo substituent. | Will have similar hydrophobic character due to the N-butyl group but will lack the electronic and steric effects of the ortho-bromine. This could lead to different reactivity and binding modes. |

| 2-Bromobenzamide (B1207801) | Lacks the N-butyl substituent. | Will share the electronic and steric features of the 2-bromophenyl group but will have significantly lower lipophilicity and different hydrogen bonding potential at the nitrogen. nih.gov |

| 2-Chloro-N-butylbenzamide | Chlorine instead of bromine at the 2-position. | Chlorine is also an electron-withdrawing group but is smaller and less polarizable than bromine. This would result in subtle differences in steric hindrance and electronic effects, potentially leading to altered binding affinity or reactivity. |

| 4-Bromo-N-butylbenzamide | Bromine at the para-position instead of ortho. | The steric hindrance around the amide bond would be significantly reduced. The electronic influence of the bromine atom on the amide group would also be different due to the increased distance. |

Studies on the antimicrobial activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown that these compounds are active against Gram-positive bacteria. nanobioletters.com This suggests that the 2-bromophenyl moiety can be a component of biologically active molecules. Further comparative studies with a range of N-alkyl substituents and different halogen substitutions would be necessary to fully elucidate the SAR of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Analogues

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) studies conducted on this compound and its direct analogues. While the principles of QSAR and CoMFA are widely applied in drug discovery and medicinal chemistry to understand how the chemical structure of a compound influences its biological activity, it appears that this particular class of compounds has not been the subject of such detailed computational analysis in publicly accessible research.

QSAR studies, in general, aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. longdom.org These models often use physicochemical descriptors such as hydrophobicity, electronic effects, and steric parameters to predict the activity of new, unsynthesized analogues. wikipedia.org

CoMFA is a more advanced, three-dimensional QSAR (3D-QSAR) technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. ijpsonline.comgoogle.com This method provides a visual representation, through contour maps, of where modifications to a molecule's structure might lead to an increase or decrease in activity. researchgate.net For instance, green contours in a CoMFA steric map typically indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that smaller groups are preferred. researchgate.net Similarly, electrostatic maps use colors like red and blue to denote areas where negative or positive charges, respectively, would be beneficial.

In the context of benzamide derivatives, QSAR and CoMFA studies have been successfully applied to various classes of compounds to elucidate their structure-activity relationships for different biological targets. For example, 3D-QSAR models have been developed for aminophenyl benzamide derivatives as histone deacetylase inhibitors and for other benzamide analogues targeting enzymes like glucokinase. researchgate.netnih.gov These studies typically involve the synthesis of a library of related compounds and the measurement of their biological activity. The resulting data is then used to build and validate the computational models.

A typical QSAR or CoMFA study on analogues of this compound would involve the systematic modification of its structure. This could include:

Varying the alkyl chain length of the N-butyl group.

Introducing different substituents on the phenyl ring in place of or in addition to the bromine atom.

Altering the amide linkage.

The biological activity of each analogue would then be determined through experimental assays. The resulting dataset, containing the structures and corresponding activities, would be used to generate QSAR equations or CoMFA models. These models could then be used to predict the activity of novel, untested analogues, thereby guiding further synthetic efforts.

Conclusion and Future Research Directions

Summary of Current Understanding Regarding 2-Bromo-N-butylbenzamide

This compound is an organic compound featuring a benzamide (B126) core structure with a bromine atom at the ortho position and a butyl group attached to the nitrogen atom. cymitquimica.com Its chemical formula is C11H14BrNO. The presence of the bromine atom and the N-butyl group imparts specific reactivity and properties to the molecule. For instance, the bromine atom can participate in various chemical reactions, including nucleophilic substitution. cymitquimica.com

The synthesis of this compound and its analogs can be achieved through several methods. A common approach involves the coupling of 2-bromobenzoyl chloride with an appropriate amine, such as n-butylamine. This reaction is a fundamental transformation in organic synthesis for creating amide bonds. tandfonline.com

Derivatives of this compound have been explored for their potential in various applications. For example, related 2-bromobenzamide (B1207801) structures are utilized as building blocks in the synthesis of more complex heterocyclic compounds. researchgate.netacs.org The ortho-bromo substituent is particularly significant in transition metal-catalyzed reactions, where it can facilitate intramolecular cyclization and other transformations. researchgate.netacs.org For instance, palladium-catalyzed reactions of 2-bromobenzamides have been used to construct phenanthridinone skeletons. acs.org

The N-substituent also plays a crucial role in directing the stereochemical outcome of certain reactions. In asymmetric Suzuki-Miyaura couplings, the nature of the N-alkyl group on the benzamide can influence the enantioselectivity of the reaction. For example, bulkier substituents like tert-butyl have been shown to afford higher enantiomeric excesses. mit.edu

Identified Gaps in Existing Knowledge and Research

Despite the foundational knowledge of its synthesis and the reactivity of related compounds, specific and detailed research focused solely on this compound is not extensively documented in publicly available literature. Much of the current understanding is inferred from studies on analogous compounds with different N-substituents or alternative substitution patterns on the benzene (B151609) ring.

Key gaps in the knowledge base for this compound include:

Comprehensive Reactivity Profile: While the reactivity of the bromo- and amide groups is generally understood, a detailed investigation into the specific reaction scope and limitations for this compound is lacking.

Detailed Spectroscopic and Structural Data: Although general spectroscopic characteristics can be predicted, a comprehensive public database of its NMR, IR, and mass spectrometry data, along with a definitive crystal structure, is not readily available.

Biological Activity and Structure-Activity Relationships (SAR): There is a scarcity of research on the biological properties of this compound itself. Consequently, no structure-activity relationship studies have been established for this specific compound. nih.govresearchgate.net

Sustainable Synthetic Routes: While traditional synthetic methods exist, there is a need to develop more environmentally friendly and efficient "green" synthesis protocols for this and similar benzamides. tandfonline.comrsc.orgresearchgate.neteurjchem.com

Prospective Research Avenues

The existing knowledge gaps provide a clear roadmap for future research directions.

Development of Novel and Sustainable Synthetic Methodologies

Future research should focus on developing greener and more sustainable methods for the synthesis of this compound. This could involve exploring solvent-free reaction conditions, utilizing safer and more abundant starting materials, and employing catalytic systems that are more environmentally benign. tandfonline.comrsc.orgresearchgate.neteurjchem.com Methodologies like microwave-assisted synthesis or flow chemistry could also be investigated to improve efficiency and reduce waste. eurjchem.com

Exploration of Undiscovered Reactivity and Catalytic Transformations

A systematic exploration of the reactivity of this compound is warranted. This includes investigating its potential in various catalytic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds. researchgate.netacs.org The interplay between the ortho-bromo substituent and the N-butyl group could lead to unique reactivity or selectivity. mit.edu Furthermore, investigating its role in C-H activation and functionalization reactions could open new avenues for creating complex molecular architectures. dovepress.comrsc.orgresearchgate.net

Advanced Spectroscopic and Computational Characterization Techniques

A thorough characterization of this compound using modern spectroscopic techniques is essential. This includes detailed 1D and 2D NMR studies, high-resolution mass spectrometry, and infrared spectroscopy to build a comprehensive data profile. X-ray crystallography would provide definitive structural information. Computational studies, such as Density Functional Theory (DFT) calculations, could complement experimental data by providing insights into the electronic structure, reactivity, and potential intermolecular interactions of the molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.